molecular formula C9H16S4 B13819670 bis-(1,3-Dithian-2-yl)methane-d

bis-(1,3-Dithian-2-yl)methane-d

Cat. No.: B13819670
M. Wt: 253.5 g/mol
InChI Key: DCJKPLNHQJEQOL-WHRKIXHSSA-N
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Description

Bis-(1,3-dithian-2-yl)methane-d (CAS: 105479-87-6) is a deuterated organosulfur compound with the molecular formula C₉H₁₄D₂S₄ and a molar mass of 254.5 g/mol . It consists of two 1,3-dithiane rings linked by a methylene group, with deuterium substitution at the central carbon. The compound is a pale-yellow to off-white solid, soluble in chloroform, dichloromethane, and ethyl acetate . Its primary applications include isotopic labeling in mechanistic studies and serving as a precursor in organic synthesis, particularly for sulfur-containing frameworks .

Properties

Molecular Formula

C9H16S4

Molecular Weight

253.5 g/mol

IUPAC Name

2-[deuterio(1,3-dithian-2-yl)methyl]-1,3-dithiane

InChI

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i7D

InChI Key

DCJKPLNHQJEQOL-WHRKIXHSSA-N

Isomeric SMILES

[2H]C(C1SCCCS1)C2SCCCS2

Canonical SMILES

C1CSC(SC1)CC2SCCCS2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of bis-(1,3-Dithian-2-yl)methane-d typically involves the reaction of 1,3-dithiane with a deuterium-labeled formaldehyde source under controlled conditions. The key step is the formation of the methylene bridge (-CHD-) linking the two dithiane rings, where the hydrogen at the methylene carbon is replaced by deuterium (D) to yield the deuterated analogue.

  • Starting materials: 1,3-dithiane and deuterated formaldehyde (e.g., deuterated paraformaldehyde or deuterated aqueous formaldehyde solution).
  • Deuterium source: Deuterated water (D2O) or deuterated formaldehyde is used to ensure incorporation of deuterium at the methylene bridge.
  • Reaction conditions: Acidic or Lewis acid catalysis in an inert solvent, often under anhydrous conditions to prevent proton exchange.

This synthetic approach allows for isotopic labeling, which is valuable in mechanistic studies and NMR spectroscopy due to the unique spin properties of deuterium.

Detailed Preparation Procedure

Reaction Scheme

  • Formation of 1,3-dithiane carbanion:
    Treatment of 1,3-dithiane with a strong base (e.g., n-butyllithium) generates the lithio derivative at the 2-position.

  • Reaction with deuterated formaldehyde:
    The lithio-1,3-dithiane intermediate reacts with deuterated formaldehyde, leading to nucleophilic addition at the carbonyl carbon, forming a hydroxymethyl intermediate.

  • Subsequent condensation:
    Two equivalents of the lithio-1,3-dithiane react with one equivalent of deuterated formaldehyde, resulting in the formation of this compound with a deuterium atom at the methylene bridge.

Typical Experimental Conditions

  • Solvent: Tetrahydrofuran (THF) or other aprotic solvents.
  • Temperature: Low temperatures (e.g., -78 °C to 0 °C) to control reactivity and prevent side reactions.
  • Reaction time: Several hours to overnight to ensure complete conversion.
  • Work-up: Quenching with deuterated water or mild acid to preserve deuterium incorporation.
  • Purification: Column chromatography or recrystallization to isolate pure this compound.

Analytical Data and Research Outcomes

Property Value
CAS Number 31401-53-3
Molecular Formula C9H15DS4
Molecular Weight 253.49 g/mol
Density 1.24 g/cm³
Boiling Point 403.6 °C at 760 mmHg
Flash Point 283.8 °C
Exact Mass 253.02
LogP (Partition Coefficient) 3.77
Index of Refraction 1.625

These data indicate that this compound is a stable, high-boiling compound with moderate lipophilicity, suitable for organic synthesis applications.

Alternative Synthetic Routes and Related Reagents

While the direct reaction of 1,3-dithiane with deuterated formaldehyde is the primary method, related synthetic strategies involve:

Summary Table: Preparation Methods Comparison

Method Starting Materials Key Conditions Yield/Remarks
Direct reaction with deuterated formaldehyde 1,3-dithiane + deuterated formaldehyde Base (n-BuLi), THF, low temp (-78 °C) High isotopic purity, straightforward
Silylation of bis(alkylthio)methyllithium Bis(methylthio)methane + BuLi + R1R2SiCl2 THF, -30 to -78 °C, 3 days Useful for silane derivatives, moderate yields
β-Hydroxy dithiane synthesis via TEB-ketone TEB-ketone intermediates Multi-step, acid/base catalysis Complex route, useful for functionalized dithianes
Lewis acid catalyzed dithiane formation Ketones + 1,3-propanedithiol + BF3·OEt2 CHCl3, 0 °C to RT, overnight Efficient for 1,3-dithiane ring formation

Research Outcomes and Applications

  • Isotopic labeling: The deuterium incorporation in this compound facilitates mechanistic studies and NMR investigations due to distinct deuterium NMR signals.
  • Synthetic utility: Acts as an acyl anion equivalent in carbonyl chemistry, enabling the synthesis of complex sulfur-containing molecules.
  • Pharmaceutical relevance: Derivatives of bis(1,3-dithian-2-yl)methane have shown potential antimicrobial activity, highlighting the importance of efficient synthetic access to these compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(1,3-Dithian-2-yl)indoles
  • Structure : These compounds feature a 1,3-dithiane ring fused to an indole group, with protective groups (e.g., p-methoxyphenylsulfonyl) enhancing stability during reactions .
  • Reactivity : The dithian-2-yl anion reacts efficiently with electrophiles, enabling C–C bond formation. This contrasts with bis-(1,3-dithian-2-yl)methane-d, which primarily serves as a deuterated building block rather than an electrophilic partner .
  • Applications : Used in synthesizing indole derivatives for pharmaceuticals, whereas this compound is more specialized for isotopic labeling .
Bis-(hydroxyphenyl)-sulfides and Sulfones
  • Structure : Aromatic dihydroxy compounds with sulfur linkages (e.g., bis-(3,5-dimethyl-4-hydroxyphenyl)-sulfide) .
  • Reactivity: These compounds are polymer precursors (e.g., for polycarbonates), leveraging phenolic hydroxyl groups for condensation reactions. Unlike this compound, they lack deuterium and exhibit higher polarity due to hydroxyl groups .
  • Applications : Industrial polymer synthesis vs. niche isotopic applications .

Physicochemical Properties

Property This compound 2-(1,3-Dithian-2-yl)indoles Bis-(hydroxyphenyl)-sulfides
Molecular Formula C₉H₁₄D₂S₄ C₁₁H₁₀NSS₂ C₁₄H₁₄O₂S₂
Molar Mass (g/mol) 254.5 ~260 ~290
Solubility Chloroform, DCM, ethyl acetate Polar aprotic solvents Polar solvents (e.g., DMF)
Deuterium Content Yes (central methylene) No No
Primary Use Isotopic labeling Pharmaceutical intermediates Polymer precursors

Data compiled from .

Q & A

Q. What are the standard synthetic routes for bis-(1,3-Dithian-2-yl)methane-d, and how does deuteration influence the protocol?

Answer: The deuterated variant is synthesized via thioacetalization using deuterated methylene sources (e.g., CD₂I₂) and 1,3-dimercaptopropane under anhydrous conditions . Key steps:

  • Reaction stoichiometry: 2:1 molar ratio of 1,3-dimercaptopropane to deuterated methylene reagent.
  • Solvent system: Tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).
    Deuteration introduces isotopic labeling for mechanistic tracking but does not alter the reaction pathway. Confirm deuteration efficiency via <sup>2</sup>H NMR or mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural confirmation:
    • <sup>1</sup>H/<sup>13</sup>C NMR: Identify non-deuterated protons (e.g., dithiane ring signals at δ 3.2–3.8 ppm) .
    • FT-IR: S–C–S stretching vibrations (~680 cm⁻¹) .
  • Isotopic purity:
    • Mass spectrometry (HRMS): Verify molecular ion [M+H]<sup>+</sup> at m/z 254.5 (C₉H₁₄D₂S₄) .
  • Crystallography: Single-crystal X-ray diffraction (monoclinic P2₁/c space group, unit cell parameters a = 13.0028 Å, b = 13.6790 Å) .

Advanced Research Questions

Q. How do reaction mechanisms differ between bis-(1,3-Dithian-2-yl)methane and its deuterated analog in radical-mediated cyclizations?

Answer: The methylene bridge’s deuteration slows radical initiation due to kinetic isotope effects (KIE ≈ 2–3) in reactions with peroxides or UV irradiation . Example:

  • Radical cyclization:
    • Protio compound: Faster radical propagation (t₁/₂ ≈ 15 min at 60°C).
    • Deuterated analog: Delayed initiation (t₁/₂ ≈ 35–40 min) .
      Monitor intermediates via EPR spectroscopy or trapping with TEMPO .

Q. What strategies optimize regioselectivity in electrophilic substitutions on this compound?

Answer: Regioselectivity is controlled by:

  • Electrophile choice: Soft electrophiles (e.g., alkyl halides) favor sulfur coordination; hard electrophiles (e.g., BF₃·OEt₂) target the methylene bridge .
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states for bridge substitution .
    Example protocol:

Dissolve 0.1 mmol substrate in DMF.

Add 1.2 equiv. electrophile at –20°C.

Quench with NH₄Cl, extract with DCM.

Yields: 60–85% (GC-MS analysis) .

Q. How does the crystal packing of this compound influence its stability under thermal stress?

Answer: The deuterated compound’s stability is enhanced by C–H···S and C–D···S interactions (distance ≈ 3.2 Å), observed via X-ray crystallography . Thermal gravimetric analysis (TGA) shows:

  • Decomposition onset: 220°C (vs. 210°C for protiated form).
  • Activation energy (Ea): 145 kJ/mol (calculated via Kissinger method) .

Q. What role does this compound play in studying enzyme mechanisms involving sulfur radicals?

Answer: It acts as a radical trap in cytochrome P450 or thioredoxin reductase assays:

  • Procedure:
    • Incubate enzyme with substrate and NADPH.
    • Add 10 mM deuterated dithiane.
    • Quench radicals, extract adducts for LC-MS/MS analysis .
      Deuteration reduces background interference in MS detection .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported antioxidant activity data for dithiane derivatives?

Answer: Discrepancies arise from assay conditions. Standardize protocols:

  • DPPH assay: Use 0.1 mM substrate in ethanol, measure absorbance at 517 nm.
  • Control for autoxidation: Include argon-purged samples .
    Report IC50 values with error margins (±5%) .

Q. How to design experiments for isotopic tracing in synthetic pathways using this compound?

Answer:

  • Stepwise isotopic labeling:
    • Synthesize partially deuterated intermediates.
    • Track <sup>2</sup>H incorporation via isotope ratio MS .
  • Case study: Use in [<sup>2</sup>H]-glutathione adduct formation to map thiol-redox pathways .

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